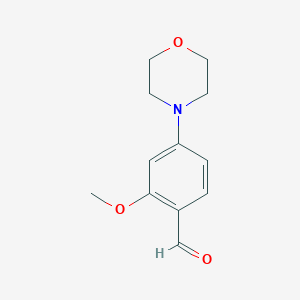

2-Methoxy-4-morpholin-4-yl-benzaldehyde

Description

Significance of Benzaldehyde (B42025) Derivatives in Chemical and Biological Research

Benzaldehyde and its derivatives are a class of aromatic compounds that have long captured the attention of chemists and biologists. The presence of the aldehyde group on a benzene (B151609) ring provides a reactive site for a multitude of chemical transformations, making them versatile building blocks in organic synthesis. This reactivity allows for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

From a biological perspective, benzaldehyde derivatives have demonstrated a wide array of activities. Studies have shown that various substituted benzaldehydes possess antimicrobial, anti-inflammatory, and antioxidant properties. Their ability to interact with biological targets has led to their investigation in diverse therapeutic areas. For instance, certain benzaldehyde derivatives have been explored for their potential in cancer therapy and in the management of neurodegenerative diseases. The versatility of the benzaldehyde scaffold allows for fine-tuning of its biological activity through the introduction of different substituents on the aromatic ring, making it a privileged structure in medicinal chemistry.

Role of the Morpholine (B109124) Moiety in Contemporary Chemical and Pharmaceutical Research

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is another cornerstone of modern medicinal chemistry. Its incorporation into drug candidates is a common strategy to enhance their physicochemical and pharmacokinetic properties. The presence of the morpholine moiety can improve a molecule's aqueous solubility, a crucial factor for drug absorption and distribution in the body. Furthermore, the nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

The morpholine scaffold is considered a "privileged structure" because it is found in numerous approved drugs and biologically active compounds. researchgate.net Its rigid, chair-like conformation can also help to orient other parts of the molecule in a way that optimizes binding to a target protein. In the context of drug discovery, the morpholine group is often introduced to improve metabolic stability, reducing the rate at which the drug is broken down by the body and thereby prolonging its therapeutic effect.

Overview of Academic Research Pertaining to 2-Methoxy-4-morpholin-4-yl-benzaldehyde and Related Scaffolds

While specific academic publications focusing exclusively on this compound are not abundant in readily accessible literature, a significant body of research exists for structurally related compounds. The combination of a substituted benzaldehyde with a morpholine ring is a recurring theme in medicinal chemistry, particularly in the development of kinase inhibitors.

A notable area of research is the design of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in various types of cancer. researchgate.netacs.orgnih.gov Many potent and selective inhibitors of these kinases feature a morpholine moiety. researchgate.netresearchgate.netacs.orgnih.govnih.gov The oxygen atom of the morpholine ring has been shown to be crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase domain. acs.org The substituted aromatic portion of these inhibitors, which in the case of this compound is a methoxy-substituted benzaldehyde, plays a vital role in occupying the ATP-binding pocket and contributing to the inhibitor's potency and selectivity.

Research on related structures often involves the synthesis of a library of analogs to explore the structure-activity relationship (SAR). nih.govnih.govmdpi.commdpi.comdrugbank.com This involves systematically modifying the substituents on the aromatic ring and observing the effect on biological activity. For instance, the position and nature of the alkoxy group (like the methoxy (B1213986) group in the target compound) can significantly influence binding affinity and selectivity for different kinases.

Academic Research Scope and Objectives for this compound

Given the established importance of both the benzaldehyde and morpholine moieties in medicinal chemistry, the academic research scope for this compound is likely centered on its potential as a biologically active agent. The primary objectives of such research would be:

Synthesis and Characterization: The initial step would involve the development of an efficient and scalable synthetic route to produce the compound with high purity. A plausible synthetic approach could involve the nucleophilic aromatic substitution of a suitably activated benzaldehyde derivative (e.g., a fluoro- or chloro-substituted benzaldehyde) with morpholine. A patent for the synthesis of the related compound 2-methoxy-4-cyanobenzaldehyde suggests potential synthetic strategies for forming the substituted benzaldehyde core. google.com Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm its structure and purity.

Biological Screening: A key objective would be to screen this compound for a range of biological activities. Based on the research on related scaffolds, a primary focus would be its potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR pathway. researchgate.netacs.orgnih.gov Assays would be conducted to determine its inhibitory concentration (IC50) against a panel of kinases. Additionally, given the known properties of benzaldehyde derivatives, it might also be screened for antimicrobial and antioxidant activities.

Structure-Activity Relationship (SAR) Studies: To understand the contribution of the methoxy and morpholine groups to its biological activity, a research program would likely involve the synthesis and evaluation of a series of analogs. This could include varying the position of the methoxy group, replacing it with other alkoxy groups, or modifying the morpholine ring. These studies are crucial for optimizing the compound's potency and selectivity. nih.govmdpi.comdrugbank.com

Computational Modeling: Molecular docking studies could be employed to predict the binding mode of this compound within the active site of target proteins, such as PI3K. nih.gov This would provide insights into the key interactions responsible for its potential biological activity and guide the design of more potent analogs.

Below is a data table of predicted physicochemical properties for this compound.

| Property | Predicted Value |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| LogP | 1.8 |

| Topological Polar Surface Area (TPSA) | 41.9 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGJSGNDLYGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359629 | |

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-68-3 | |

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Morpholin 4 Yl Benzaldehyde

Established and Proposed Synthetic Routes for 2-Methoxy-4-morpholin-4-yl-benzaldehyde

While a single, dedicated synthesis for this compound is not extensively documented in a single source, its synthesis can be logically constructed from well-established reactions used for analogous compounds. The primary strategies involve either introducing the key functional groups sequentially onto a benzene (B151609) precursor or starting with a pre-functionalized aromatic ring and elaborating it.

Precursor Synthesis and Regioselective Functionalization of Aromatic Rings

The synthesis of a trisubstituted benzene ring with the specific 1,2,4-substitution pattern of the target molecule requires precise control over the directing effects of the substituents. A plausible and efficient strategy begins with a precursor that can be selectively functionalized.

One common approach is to start with a precursor like 2-methoxy-4-nitrobenzaldehyde. This intermediate can be synthesized from 4-nitrosalicylic acid through esterification, reduction, and subsequent oxidation, or from 4-nitro-2-methoxytoluene. guidechem.com The nitro group is a strong electron-withdrawing group and a meta-director, but its presence allows for later conversion to the desired morpholino group via reduction to an amine followed by subsequent reactions.

Another viable precursor is 4-hydroxyl-2-methoxybenzaldehyde, which can be prepared from m-hydroxyanisole (3-methoxyphenol) through a Vilsmeier-Haack formylation reaction. wikipedia.orggoogle.com This reaction introduces the aldehyde group ortho to the hydroxyl group and para to the methoxy (B1213986) group, leveraging the ortho, para-directing nature of these substituents. wikipedia.org The synthesis of 4-hydroxy-2-methoxybenzaldehyde (B14303) has been achieved by reacting 3-acetoxyanisole with N,N-dimethylformamide (DMF) and phosphorus oxychloride, followed by hydrolysis. google.com

A third strategy involves the ortho-formylation of phenols using paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.org This method is highly regioselective for the position ortho to the hydroxyl group. mdma.chorgsyn.org Starting with 3-morpholinoanisole, this could theoretically provide a direct route to the target scaffold, although the reactivity of this specific substrate would need to be evaluated.

Strategies for Introduction of the Morpholin-4-yl Moiety onto the Benzaldehyde (B42025) Scaffold

The introduction of the morpholine (B109124) ring is a critical step that can be achieved through several reliable methods, primarily depending on the nature of the precursor.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

One of the most effective methods is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves a benzaldehyde scaffold containing a good leaving group, such as a halogen (commonly fluorine or chlorine), at the C-4 position. Fluorinated arenes are particularly effective substrates for SNAr reactions because fluorine is an excellent leaving group in this context. core.ac.uklboro.ac.uk The reaction proceeds by the addition of morpholine, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO, to displace the halide. researchgate.net The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack, facilitating the substitution.

Route 2: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This method is highly versatile and can be used to couple an aryl halide or triflate with an amine. organic-chemistry.org A precursor such as 4-bromo-2-methoxybenzaldehyde (B1278859) could be coupled directly with morpholine using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP or X-Phos), and a base (e.g., sodium tert-butoxide). wikipedia.orgresearchgate.net This reaction has been successfully used to synthesize a variety of 6-(morpholin-4-yl)quinolines from their 6-bromo counterparts, demonstrating its applicability for this type of transformation. rsc.org

| Method | Precursor Requirement | Typical Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aryl halide at C4 (e.g., 4-fluoro-2-methoxybenzaldehyde) | Morpholine, K₂CO₃, DMF | Often high-yielding, metal-free. researchgate.net | Requires an activated aromatic ring. |

| Buchwald-Hartwig Amination | Aryl halide or triflate at C4 (e.g., 4-bromo-2-methoxybenzaldehyde) | Morpholine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Broad substrate scope, high functional group tolerance. wikipedia.org | Requires expensive catalyst/ligands, sensitive to air/moisture. |

| Reduction of Nitro Group & Alkylation | 2-Methoxy-4-nitrobenzaldehyde | 1. H₂, Pd/C (reduction) 2. Bis(2-chloroethyl) ether, base (alkylation) | Utilizes a common precursor. guidechem.com | Multi-step process, potential for side reactions. |

Aldehyde Group Formation and Manipulation within the Synthesized Framework

The aldehyde functional group is a key component of the target molecule and can be introduced at various stages of the synthesis.

Vilsmeier-Haack Formylation: This is a classic and effective method for formylating electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) like DMF. ijpcbs.comnumberanalytics.com Electron-donating groups such as methoxy and amino (or morpholino) activate the aromatic ring towards this type of electrophilic substitution, making it a suitable method for precursors like 3-morpholinoanisole. wikipedia.org

Oxidation of a Benzyl (B1604629) Alcohol: If the synthetic route generates a benzyl alcohol intermediate, it can be readily oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic alcohols. prepchem.com For instance, 2-aminobenzyl alcohol can be oxidized to 2-aminobenzaldehyde (B1207257) using MnO₂ in chloroform. prepchem.com

Reduction of Carboxylic Acid Derivatives: While direct reduction of a carboxylic acid to an aldehyde can be challenging, derivatives such as esters or Weinreb amides are excellent precursors. The reduction of a nitrile group with stannous chloride (Stephen reaction) or diisobutylaluminium hydride (DIBAL-H) also yields an aldehyde upon hydrolysis.

From a Methyl Group: An existing methyl group on the aromatic ring can be converted to an aldehyde. A common method involves free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. google.com This approach is used in the synthesis of 2-methoxy-4-cyanobenzaldehyde. google.com

Methoxy Group Introduction and Aromatic Ring Modification Strategies

The methoxy group is typically introduced early in the synthesis, as it is a robust functional group that can withstand many reaction conditions. The most common method for its introduction is the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542) (a hydroxyl group on the ring) using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. orientjchem.org

Alternatively, in syntheses starting with precursors bearing a leaving group, the methoxy group can be introduced via nucleophilic aromatic substitution using sodium methoxide.

Advanced Synthetic Approaches for this compound Analogs

To rapidly generate libraries of structurally related compounds for applications like drug discovery, modern synthetic strategies focus on efficiency and complexity generation in a single step.

Multi-Component Reactions in the Synthesis of Benzaldehyde Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a highly efficient tool in synthetic chemistry. organic-chemistry.org These reactions reduce the number of synthetic steps, simplify purification, and decrease solvent waste. mdpi.com

Several MCRs utilize substituted benzaldehydes as key building blocks. For example, a three-component reaction between a β-ketonitrile, 4-fluorobenzaldehyde, and a cyclic secondary amine (like morpholine) can proceed via a Knoevenagel condensation followed by an SNAr to yield complex 4-aminobenzylidene derivatives. mdpi.com This strategy could be adapted to synthesize analogs of this compound by reacting it with various β-dicarbonyl compounds or other active methylene (B1212753) compounds.

Catalytic Methodologies for the Formation of this compound Scaffolds

The construction of the this compound framework can be efficiently achieved through modern catalytic cross-coupling reactions. Predominantly, palladium- and copper-catalyzed methodologies are employed for the crucial C-N bond formation between a substituted benzaldehyde precursor and morpholine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of aryl amines. In the context of synthesizing this compound, a suitable starting material would be a 4-halo-2-methoxybenzaldehyde (e.g., 4-bromo- or 4-iodo-2-methoxybenzaldehyde). The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine ligand (e.g., BINAP or XPhos) and a base (e.g., NaOt-Bu or Cs₂CO₃). The choice of ligand and base is crucial for achieving high yields and reaction efficiency.

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, also provides a viable route to the target molecule. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. Modern variations of the Ullmann reaction may utilize copper(I) salts, such as CuI, along with a ligand like 1,10-phenanthroline, and a base. While historically requiring harsh conditions, contemporary Ullmann-type reactions can often be performed under milder conditions.

A general synthetic approach for 4-morpholinobenzaldehyde (B72404) derivatives involves the reaction of a p-fluorobenzaldehyde with morpholine in the presence of anhydrous potassium carbonate and a phase-transfer catalyst like Aliquat 336 in a solvent such as DMF at reflux. nih.gov

Derivatization Strategies for this compound

The presence of both an aldehyde functional group and a morpholine ring on the this compound scaffold allows for a wide array of derivatization strategies, enabling the synthesis of a diverse library of compounds.

Chemical Reactions at the Aldehyde Functionality

The aldehyde group is a versatile functional handle that can undergo numerous chemical transformations.

The condensation of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. A wide variety of primary amines, including aliphatic and aromatic amines, as well as hydrazines and hydroxylamines, can be used to generate a diverse set of Schiff base derivatives. These reactions are often straightforward and proceed with high yields. For instance, the reaction of 4-morpholinoaniline (B114313) with substituted salicylaldehydes has been shown to produce Schiff bases that can act as bidentate monobasic ligands. nih.gov

Table 1: Examples of Schiff Base Formation from this compound

| Amine Reactant | Product (Schiff Base) | Typical Reaction Conditions |

|---|---|---|

| Aniline | N-(2-Methoxy-4-morpholin-4-yl-benzylidene)aniline | Ethanol, reflux, catalytic acetic acid |

| 4-Methylaniline | N-(2-Methoxy-4-morpholin-4-yl-benzylidene)-4-methylaniline | Methanol, room temperature, molecular sieves |

| Hydrazine (B178648) hydrate | This compound hydrazone | Ethanol, reflux |

The aldehyde functionality can be readily converted into other important functional groups, further expanding the chemical space accessible from this scaffold.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methoxy-4-morpholin-4-yl-benzoic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver oxide (Ag₂O). Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid. nih.gov

Reduction to Alcohol: The aldehyde can be reduced to the corresponding benzyl alcohol, (2-methoxy-4-morpholin-4-yl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also an effective method.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. Reaction of this compound with a phosphorus ylide (Wittig reagent) can lead to the formation of a variety of substituted styrenes. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Table 2: Functional Group Interconversions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, NaOH, H₂O | 2-Methoxy-4-morpholin-4-yl-benzoic acid |

| Reduction | NaBH₄, Methanol | (2-Methoxy-4-morpholin-4-yl)methanol |

Modifications of the Morpholine Ring and its Nitrogen Atom

The tertiary amine of the morpholine ring offers another site for chemical modification, primarily through reactions at the nitrogen atom.

N-Alkylation: The nitrogen atom of the morpholine ring can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a positive charge on the nitrogen atom and can significantly alter the physicochemical properties of the molecule. The reactivity of the alkyl halide (iodide > bromide > chloride) influences the reaction conditions required. For instance, N-alkylation of morpholine with alcohols can be achieved using a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net

N-Acylation: The morpholine nitrogen can also undergo acylation with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an N-acylmorpholine derivative. N-acylation is an important transformation in various synthetic applications. nih.gov

Table 3: N-Alkylation and N-Acylation of the Morpholine Ring

| Reaction Type | Reagent | Product | Typical Reaction Conditions |

|---|---|---|---|

| N-Alkylation | Methyl iodide | 4-(2-Methoxy-4-formylphenyl)-4-methylmorpholin-4-ium iodide | Acetonitrile, room temperature |

Substituent Introduction on the Morpholine Ring

The morpholine ring in this compound is a saturated N-aryl heterocycle. This ring system is generally stable and less reactive compared to the aromatic core. Direct introduction of substituents onto the carbon atoms of the morpholine ring is not a common synthetic transformation and is challenging to achieve selectively without harsh conditions that might affect other functional groups in the molecule.

The nitrogen atom of the morpholine is already tertiary, having formed a bond with the aromatic ring, which precludes simple N-alkylation or N-acylation reactions. While metabolic oxidation of the morpholine ring can occur in biological systems, often at the carbons adjacent to the nitrogen, achieving this selectively in a laboratory setting is difficult. wikipedia.org For these reasons, synthetic strategies typically focus on modifying the aromatic ring or its other substituents, and specific methodologies for direct functionalization of the morpholine ring in this particular compound are not widely documented in chemical literature.

Aromatic Ring Functionalization of this compound Through Electrophilic or Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the methoxy group at C2 and the morpholino group at C4. Both are powerful ortho, para-directing groups. The aldehyde group at C1 is a deactivating, meta-directing group.

The directing effects of the substituents are as follows:

-CHO (at C1): Directs incoming electrophiles to C3 and C5.

-OCH₃ (at C2): Directs incoming electrophiles to C3 and C5.

-N(CH₂CH₂)₂O (at C4): Directs incoming electrophiles to C3 and C5.

All three groups direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is sterically hindered by its proximity to both the C1-aldehyde and C2-methoxy groups. In contrast, the C5 position is less sterically encumbered. Furthermore, the activating effects of the methoxy and morpholino groups are additive at the C5 position, making it the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield the 5-substituted product as the major isomer.

The table below outlines potential electrophilic aromatic substitution reactions and their expected primary products.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in Acetic Acid or N-Bromosuccinimide (NBS) | 5-Bromo-2-methoxy-4-morpholin-4-yl-benzaldehyde |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Methoxy-5-nitro-4-morpholin-4-yl-benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ (mild conditions) | 5-Acetyl-2-methoxy-4-morpholin-4-yl-benzaldehyde |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally not a feasible reaction pathway for this compound. This type of reaction requires an aromatic ring that is electron-deficient, typically achieved by the presence of one or more strong electron-withdrawing groups (such as -NO₂). Additionally, a good leaving group (like a halide) must be present on the ring.

The subject molecule's aromatic ring is highly electron-rich due to the powerful electron-donating effects of the morpholino and methoxy substituents. It also lacks a suitable leaving group. Consequently, the ring is deactivated towards attack by nucleophiles, and standard SNAr reactions are not expected to occur.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Morpholin 4 Yl Benzaldehyde

Electronic Effects of Substituents on Aromatic Ring Reactivity and Aldehyde Group Activity

The benzene (B151609) ring of 2-Methoxy-4-morpholin-4-yl-benzaldehyde is rendered significantly electron-rich by the presence of two potent electron-donating groups (EDGs): the methoxy (B1213986) (-OCH₃) group at the ortho position and the morpholino group at the para position relative to the aldehyde. Both substituents exert their influence through the resonance (or mesomeric) effect, delocalizing lone pair electrons into the π-system of the aromatic ring.

The nitrogen atom of the morpholino group is a particularly strong resonance donor, leading to a substantial increase in electron density at the ortho and para positions of the ring. Similarly, the oxygen atom of the methoxy group also contributes to this electron-enriching effect. This heightened nucleophilicity of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution reactions.

The electronic effects of the substituents also modulate the reactivity of the aldehyde group itself. The strong electron donation from the morpholino and methoxy groups increases the electron density on the carbonyl carbon of the aldehyde. This reduces its electrophilicity, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Analysis of Reaction Kinetics and Thermodynamic Parameters for Chemical Transformations Involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from studies on similarly substituted benzaldehydes.

The rates of reactions where the aldehyde group acts as an electrophile, such as in nucleophilic additions, are expected to be slower than for benzaldehyde itself. This is due to the aforementioned decrease in the electrophilicity of the carbonyl carbon. For instance, in condensation reactions, the initial nucleophilic attack on the carbonyl carbon would likely be the rate-determining step, and its rate would be diminished by the electron-donating substituents.

Conversely, for electrophilic aromatic substitution reactions, the rate is anticipated to be significantly faster than that of benzene or benzaldehyde. The powerful activating effect of the morpholino and methoxy groups would lower the activation energy for the formation of the sigma complex intermediate, thereby accelerating the reaction.

Thermodynamically, the stability of intermediates and products will be influenced by the electronic environment. In electrophilic aromatic substitution, the carbocation intermediate (sigma complex) is stabilized by the resonance donation from the methoxy and morpholino groups. This stabilization contributes to a more favorable enthalpy change for the reaction. In reactions involving the aldehyde, the thermodynamic equilibrium may be shifted compared to simpler benzaldehydes, depending on the specific transformation. For example, in equilibrium reactions like acetal (B89532) formation, the position of the equilibrium will be dictated by the relative stabilities of the reactants and products, which are in turn influenced by the electronic nature of the substituents.

Photophysical Behavior and Excited State Dynamics of this compound and Related Analogs

The photophysical properties of this compound are of significant interest due to its "push-pull" electronic structure. The electron-donating morpholino and methoxy groups ("push") are conjugated to the electron-accepting aldehyde group ("pull") through the aromatic π-system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Intramolecular Charge Transfer (ICT) Phenomena and Modulation

Upon absorption of light, the molecule is promoted to an electronically excited state. In this excited state, there is a significant redistribution of electron density, with a net movement of charge from the electron-donating morpholino and methoxy moieties to the electron-withdrawing aldehyde group. This process is known as intramolecular charge transfer. nih.gov

The formation of this ICT state results in a large excited-state dipole moment, which is considerably different from the ground-state dipole moment. The efficiency and energy of this charge transfer are influenced by the electronic properties of the donor and acceptor groups and the nature of the solvent environment. A closely related analog, 2-methoxy-4-(N,N-dimethylamino)benzaldehyde, has been shown to exhibit ICT emission that is absent in bulk water but appears in the presence of cyclodextrins, indicating the sensitivity of the ICT process to the microenvironment. researchgate.net

Solvent Effects on Spectroscopic Signatures and Photoreactivity

The pronounced change in dipole moment between the ground and excited states leads to significant solvatochromism. wikipedia.org This means that the absorption and, more dramatically, the fluorescence emission spectra of the compound are highly dependent on the polarity of the solvent.

In nonpolar solvents, the emission spectrum typically shows a higher energy (shorter wavelength) band corresponding to a locally excited (LE) state. As the solvent polarity increases, the more polar ICT excited state is stabilized to a greater extent than the ground state. This leads to a progressive red-shift (to longer wavelengths) in the fluorescence emission maximum. This phenomenon is a hallmark of molecules undergoing ICT.

The following table, based on data for the analogous compound 4-hydroxy-3-methoxybenzaldehyde, illustrates the typical solvatochromic shifts observed in such systems. nih.gov

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 310 | 350 | 3891 |

| Dioxane | 313 | 370 | 5217 |

| Acetonitrile | 312 | 410 | 8089 |

| Methanol | 312 | 435 | 9673 |

This data is for an analogous compound and is intended to be illustrative of the expected solvatochromic behavior.

The photoreactivity of this compound would also be influenced by the solvent. The nature of the excited state (LE vs. ICT) can dictate the outcome of photochemical reactions. For instance, reactions proceeding from the charge-separated ICT state might differ from those occurring from a less polar LE state.

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method for the formylation of highly activated aromatic rings is the Vilsmeier-Haack reaction. numberanalytics.comorganic-chemistry.orgchemistrysteps.comwikipedia.orgyoutube.com

In this reaction, a formylating agent, the Vilsmeier reagent, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The precursor for the synthesis would be 3-methoxymorpholinobenzene.

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a chloroiminium ion, which is the active electrophile. numberanalytics.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-methoxymorpholinobenzene attacks the electrophilic carbon of the Vilsmeier reagent. The strong directing effect of the morpholino and methoxy groups ensures that the substitution occurs at the position para to the morpholino group (and ortho to the methoxy group). This step forms a resonance-stabilized carbocation (sigma complex).

Aromatization: A base abstracts a proton from the sigma complex to restore the aromaticity of the ring.

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. youtube.com

Derivatization of this compound can be carried out at the aldehyde functionality. For example, it can undergo condensation reactions with active methylene (B1212753) compounds, Wittig reactions to form alkenes, or reduction to the corresponding alcohol. The mechanisms of these reactions are well-established in organic chemistry and are influenced by the electronic properties of the substituted benzene ring as discussed previously.

Another potential synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxy-4-fluorobenzaldehyde, with morpholine (B109124). chemicalbook.com This reaction would proceed via an addition-elimination mechanism, where the morpholine acts as a nucleophile, and the fluoride (B91410) ion is the leaving group. The presence of the electron-withdrawing aldehyde group would activate the ring towards this type of substitution.

Spectroscopic and Structural Characterization Methodologies for 2 Methoxy 4 Morpholin 4 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds, including 2-Methoxy-4-morpholin-4-yl-benzaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom, connectivity, and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the methoxy (B1213986) group (-OCH₃) would also produce a sharp singlet, but at a more upfield region, generally around δ 3.8-4.0 ppm. The protons on the aromatic ring will exhibit a specific splitting pattern dependent on their substitution, while the morpholine (B109124) ring protons will appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, respectively.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (δ > 190 ppm). docbrown.info Aromatic carbons resonate in the δ 110-160 ppm range, with their exact shifts influenced by the electron-donating effects of the methoxy and morpholine substituents. The methoxy carbon signal is typically found around δ 55-60 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted chemical shift ranges for the key functional groups of the target molecule based on data from analogous compounds.

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-C=O | Aldehyde | 9.5 - 10.5 (singlet) | - |

| C=O | Aldehyde | - | 189 - 193 |

| H₃C-O | Methoxy | 3.8 - 4.0 (singlet) | - |

| CH₃-O | Methoxy | - | 55 - 60 |

| Ar-H | Aromatic | 6.5 - 7.8 (multiplets) | - |

| Ar-C | Aromatic | - | 110 - 165 |

| N-CH₂ | Morpholine | 3.2 - 3.5 (multiplet) | - |

| O-CH₂ | Morpholine | 3.7 - 3.9 (multiplet) | - |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₁₅NO₃), the molecular weight is 221.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 221.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of the aldehydic proton: A peak at [M-1]⁺ (m/z = 220).

Loss of a methyl radical from the methoxy group: A peak at [M-15]⁺ (m/z = 206).

Loss of the methoxy group: A peak at [M-31]⁺ (m/z = 190).

Cleavage of the morpholine ring: This can lead to several characteristic fragment ions.

Formation of a stable acylium ion: Cleavage of the bond between the aromatic ring and the aldehyde group can result in a fragment at m/z = 192.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This interactive table outlines the expected mass-to-charge ratios (m/z) and corresponding ionic fragments for the target molecule.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 221 | [C₁₂H₁₅NO₃]⁺ | (Molecular Ion) |

| 220 | [M - H]⁺ | H• |

| 206 | [M - CH₃]⁺ | CH₃• |

| 192 | [M - CHO]⁺ | CHO• |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands. A strong, sharp peak between 1680-1705 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. docbrown.info The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the morpholine ether linkage would result in strong bands in the 1000-1300 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and carbonyl group in this compound act as chromophores. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions of the substituted benzene (B151609) ring, likely around 250-300 nm. researchgate.netresearchgate.net A weaker absorption band at a longer wavelength ( > 300 nm) may also be present, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons. researchgate.net

Table 3: Key Spectroscopic Data (IR and UV-Vis) for this compound This interactive table summarizes the expected absorption frequencies and wavelengths for identifying the principal functional groups and electronic transitions.

| Spectroscopy Type | Functional Group/Transition | Expected Absorption Range |

|---|---|---|

| IR | Aldehyde C=O Stretch | 1680 - 1705 cm⁻¹ |

| IR | Aldehyde C-H Stretch | ~2720 and ~2820 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| IR | Ether C-O Stretch | 1000 - 1300 cm⁻¹ |

| UV-Vis | π→π* Transition | 250 - 300 nm |

X-ray Crystallography for Determining Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to generate a detailed map of electron density and thus determine the exact positions of all atoms in the crystal lattice.

This technique provides invaluable data, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Molecular Conformation: The exact spatial arrangement of the molecule, including the planarity of the benzene ring and the conformation of the morpholine ring (which typically adopts a chair conformation).

Intermolecular Interactions: Identification of how molecules pack in the solid state, revealing non-covalent interactions like hydrogen bonds (e.g., C-H···O) and van der Waals forces that govern the crystal structure. For example, studies on 2-methoxybenzaldehyde (B41997) have shown self-assembly into dimers via C–H···O hydrogen bonds. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. For this compound and its derivatives, several methods are applicable.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the compound's retention factor (Rf) can be determined. rsc.org

Column Chromatography is the standard method for purifying the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or solvent mixture (eluent) is passed through to separate the desired product from starting materials, by-products, and other impurities based on their differential adsorption. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers high resolution and quantitative analysis. It can be used to determine the precise purity of the final product with high accuracy. A reversed-phase HPLC system, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water mixture), would be suitable for analyzing this moderately polar compound.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 4 Morpholin 4 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgelixirpublishers.com It is widely employed to predict the optimized ground state geometry and associated energies of molecules like 2-Methoxy-4-morpholin-4-yl-benzaldehyde. elixirpublishers.com Calculations are typically performed using specific combinations of exchange-correlation functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to ensure accurate results. elixirpublishers.comresearchgate.net

The optimization process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. researchgate.net From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are obtained. It is important to note that theoretical calculations are often performed on an isolated molecule in the gas phase, which can lead to slight deviations from experimental data obtained in the solid state, where intermolecular interactions are present. dergipark.org.tr

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents typical data generated from DFT calculations, based on similar structures. Actual values would require specific computation for the title compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(aldehyde)-H | 1.115 |

| Bond Length (Å) | C=O | 1.229 |

| Bond Length (Å) | C-O(methoxy) | 1.365 |

| Bond Length (Å) | C-N(morpholine) | 1.380 |

| Bond Angle (°) | C-C(aldehyde)-H | 125.5 |

| Bond Angle (°) | C-C(methoxy)-O | 115.0 |

| Dihedral Angle (°) | C-C-C=O | 180.0 |

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. dergipark.org.trscielo.br A smaller gap suggests higher reactivity and a greater ease of charge transfer within the molecule. elixirpublishers.comrasayanjournal.co.in

From the energies of the HOMO and LUMO, other important quantum chemical descriptors can be calculated, such as ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). dergipark.org.tr These parameters help to quantify the molecule's electronic properties and predict its behavior in chemical reactions.

Table 2: Representative Frontier Orbital Properties for this compound This table shows representative values for frontier orbital energies and related descriptors, derived from studies on analogous compounds.

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.65 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 3.53 |

| Chemical Hardness | η | 2.33 |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing or computationally generating a series of structural analogs and correlating their measured activities with calculated molecular descriptors. nih.gov

These descriptors can be physicochemical (e.g., lipophilicity, electronic properties) or structural (e.g., steric, topological). nih.govijnc.ir The goal is to develop a predictive model that can estimate the activity of new, untested analogs. Different QSAR approaches, such as 2D-QSAR, 3D-QSAR, and 4D-QSAR, can be employed to explore these relationships. ijnc.irmdpi.com Such models are invaluable in medicinal chemistry for guiding the design of more potent and selective compounds.

Table 3: Hypothetical Analogs for a QSAR Study and Key Descriptors This table illustrates a potential set of analogs for a QSAR study, highlighting structural modifications and relevant physicochemical descriptors.

| Compound | R1 (at position 2) | R2 (at position 4) | LogP (Lipophilicity) | pKa |

|---|---|---|---|---|

| Parent Compound | -OCH3 | -Morpholinyl | 2.1 | 4.5 |

| Analog 1 | -OH | -Morpholinyl | 1.8 | 8.0 |

| Analog 2 | -OCH3 | -Piperidinyl | 2.5 | 4.8 |

| Analog 3 | -OCH3 | -Pyrrolidinyl | 2.3 | 4.7 |

| Analog 4 | -OC2H5 | -Morpholinyl | 2.6 | 4.5 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. rsc.org By simulating the motions of atoms and molecules, MD can provide deep insights into the conformational flexibility of this compound and its stability when interacting with a biological target. ijnc.ir These simulations are often performed using force fields like CHARMM or AMBER, and the molecule is typically solvated in a water box to mimic physiological conditions. ijnc.ir

Conformational analysis, which can be a component of MD studies or performed separately, aims to identify the stable conformations (rotamers) of a molecule and the energy barriers between them. rsc.org For this compound, this would involve studying the rotation around the single bonds connecting the methoxy (B1213986) and morpholinyl groups to the benzene (B151609) ring to understand their preferred spatial orientations. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction and Mechanism Elucidation

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, such as a protein or enzyme. nih.govnih.gov For this compound, docking studies can identify potential biological targets and elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. ijnc.irresearchgate.net

The process involves sampling a large number of possible orientations and conformations of the ligand in the target's binding site and using a scoring function to rank them. nih.gov The results, often expressed as a docking score, provide an estimate of the binding affinity and help to rationalize the molecule's biological activity at a molecular level.

Table 4: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents a typical output from a molecular docking simulation, showing the predicted binding energy and key interactions.

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | Aldehyde Oxygen with Lysine-72 |

| Morpholine (B109124) Oxygen with Aspartate-184 | |

| Methoxy Oxygen with Backbone NH of Valine-25 | |

| Hydrophobic Interactions | Benzene ring with Leucine-135, Alanine-55 |

Biological Activity Studies of 2 Methoxy 4 Morpholin 4 Yl Benzaldehyde and Its Analogs: in Vitro and in Vivo Non Human Models

Antineoplastic and Antiproliferative Investigations of 2-Methoxy-4-morpholin-4-yl-benzaldehyde Derivatives

Derivatives built upon the core structures of this compound, particularly those incorporating quinazoline (B50416) and benzimidazole (B57391) scaffolds, have been a focal point of antineoplastic research. These studies aim to understand their potential to kill cancer cells or inhibit their proliferation.

Evaluation of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (In Vitro)

A substantial body of research has demonstrated the cytotoxic and antiproliferative properties of morpholine-containing derivatives against a diverse panel of human cancer cell lines. The efficacy of these compounds is often contingent on the specific structural modifications and the cancer cell type being evaluated.

For instance, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. nih.govrsc.org Two compounds from this series, designated AK-3 and AK-10, were particularly potent. AK-10, for example, exhibited IC₅₀ values of 8.55 µM against A549 cells and dropped to 3.15 µM and 3.36 µM against MCF-7 and SHSY-5Y cells, respectively. nih.gov Notably, these compounds were found to be non-toxic to normal human embryonic kidney (HEK293) cells at a concentration of 25 µM, suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, another study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) confirmed its dose-dependent antiproliferative effects on various leukemia cell lines, including L1210, HL-60, and U-937. nih.gov Other research has highlighted the anticancer potential of 2-morpholino-4-anilinoquinoline derivatives against liver cancer (HepG2) cells and 2-(morpholin-4-yl)-triazine derivatives against breast cancer (BT474) cells. preprints.orgnih.gov The antiproliferative activity of chalcone (B49325) derivatives bearing methoxy (B1213986) groups has also been evaluated against leukemia cell lines HL-60 and K562, indicating that the number and position of these groups influence the compounds' potency and selectivity. cellbiopharm.com

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Morpholine (B109124) Quinazoline (AK-3) | A549 (Lung) | 10.38 ± 0.27 |

| MCF-7 (Breast) | 6.44 ± 0.29 | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |

| Morpholine Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 |

| MCF-7 (Breast) | 3.15 ± 0.23 | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |

| BMAQ | Leukemia Cell Lines | Dose-dependent decrease |

| 2-morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | Potent activity noted |

| 1,2,3-Triazole Derivative | Caco-2 (Colon) | 16.63 ± 0.27 |

Studies on Apoptosis Induction and Cell Cycle Modulation (In Vitro)

Beyond simply halting proliferation, many derivatives of this compound actively induce programmed cell death, or apoptosis, a critical mechanism for effective anticancer agents. mdpi.com Mechanistic studies have shown that these compounds can interfere with the cell cycle, the ordered sequence of events that leads to a cell's division.

Morpholine-based quinazoline derivatives, such as compounds AK-3 and AK-10, were found to arrest the cell cycle in the G1 phase. nih.gov This arrest prevents the cells from entering the S phase (DNA synthesis), effectively stopping their replication. The primary mode of cell death induced by these compounds was identified as apoptosis. nih.gov This was also observed with 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), which triggered apoptosis in leukemia cells, confirmed through DNA fragmentation and caspase-3 activity assays. nih.gov

Other related compounds have shown the ability to arrest the cell cycle at different phases. A novel 2-methoxyestradiol (B1684026) analog was reported to cause cell cycle arrest in the G2/M phase in HeLa cervical cancer cells. nih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were also found to effectively suppress cell cycle progression and induce apoptosis in lung, ovarian, and breast cancer cell lines. mdpi.com The induction of apoptosis is often confirmed by observing morphological changes like chromatin condensation and nuclear fragmentation. nih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics (In Vitro)

A key target for many modern anticancer drugs is the cellular cytoskeleton, specifically microtubules, which are dynamic polymers of tubulin protein. researchgate.net These structures are essential for cell division (mitosis), and their disruption can lead to mitotic arrest and cell death. Several analogs of this compound have been investigated as tubulin polymerization inhibitors.

These agents can disrupt microtubule dynamics in two main ways: by inhibiting the polymerization of tubulin into microtubules or by stabilizing existing microtubules, both of which are detrimental to rapidly dividing cancer cells. For example, a novel water-soluble 2-aminoimidazoline (B100083) derivative, OAT-449, was shown to be a potent inhibitor of tubulin polymerization, similar to the established drug vincristine. nih.gov

Conversely, a derivative of 2-methoxyestradiol demonstrated the ability to stabilize microtubules by promoting tubulin polymerization. nih.gov Molecular modeling suggested that this compound interacts with the colchicine-binding site, which is located at the interface between α and β tubulin dimers. nih.gov Various chalcone and triazole derivatives have also been reported to inhibit tubulin assembly, leading to G2/M phase cell cycle arrest and apoptosis. mdpi.com

DNA Interaction Studies (In Vitro)

While targeting cellular proteins is a common anticancer strategy, some compounds exert their effects by directly interacting with DNA. Studies on heterocyclic compounds structurally related to this compound suggest this may be a possible mechanism of action.

Research on a novel 1,2,3-triazole derivative, 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, investigated its binding activity with calf thymus DNA (CT-DNA). nih.gov Both in vitro and in silico analyses indicated that the compound's binding activity was mediated via intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Another study using spectroscopic methods analyzed the interaction between a benzimidazole derivative and CT-DNA, further supporting the potential for this class of compounds to target genetic material directly. researchgate.net

In Vivo Anticancer Efficacy in Preclinical Animal Models (Non-Human)

Promising in vitro results are often followed by efficacy testing in non-human, in vivo models to assess a compound's potential in a whole-organism setting. nih.gov Derivatives and analogs of this compound have shown antitumor activity in such preclinical models.

The tubulin inhibitor OAT-449 was tested in BALB/c nude mouse xenograft models featuring human colorectal adenocarcinoma (HT-29) and neuroepithelioma (SK-N-MC) tumors. The study found that OAT-449 significantly inhibited tumor development in vivo. nih.gov In another example, water-soluble carbazole (B46965) sulfonamide derivatives, which act as tubulin polymerization inhibitors, were evaluated in a human HepG2 xenograft mouse model. One derivative was found to inhibit tumor growth by 71.7%, demonstrating potent in vivo efficacy. researchgate.net Studies on taxane (B156437) analogues have also demonstrated their effectiveness in treating murine solid tumors and human tumor xenografts in mice. nih.gov These animal studies are a crucial step in validating the therapeutic potential of these compounds before any consideration for clinical development.

Enzyme Inhibition Studies of this compound Derivatives

The biological activity of this compound derivatives extends beyond direct cytotoxicity to include the inhibition of specific enzymes that play critical roles in cell signaling and disease progression.

One important class of enzymes targeted by anticancer drugs is receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com Overactivity of EGFR is a hallmark of many cancers. Benzimidazole-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their EGFR inhibitory activity. Two compounds from the series exhibited significant inhibition of the EGFR kinase, with IC₅₀ values of 0.33 µM and 0.38 µM, comparable to the established EGFR inhibitor erlotinib. mdpi.com

The enzyme-inhibiting properties of these heterocyclic structures are not limited to cancer. For example, novel azinane-triazole-based derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The inhibition of cholinesterases is a key strategy in managing Alzheimer's disease, while α-glucosidase inhibition is relevant for diabetes. nih.govnih.gov This demonstrates the broad therapeutic potential of scaffolds related to this compound.

Table 2: Enzyme Inhibition by Analogs of this compound

| Derivative Class | Target Enzyme | Inhibition (IC₅₀) |

|---|---|---|

| Benzimidazole-1,3,4-oxadiazole (Cmpd 10) | EGFR Kinase | 0.33 µM |

| Benzimidazole-1,3,4-oxadiazole (Cmpd 13) | EGFR Kinase | 0.38 µM |

| Azinane-Triazole Derivatives | α-Glucosidase | Potent activity noted |

| Azinane-Triazole Derivatives | Acetylcholinesterase (AChE) | Potent activity noted |

Aldehyde Dehydrogenase (ALDH) Inhibition Profiling (In Vitro)

Analogs of this compound have been identified as inhibitors of aldehyde dehydrogenase (ALDH), a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. Structure-activity relationship studies on dialkylamino-substituted benzaldehyde (B42025) compounds highlighted them as a novel class of reversible inhibitors for class I ALDH. nih.gov Among these, 4-(N,N-dipropylamino)benzaldehyde (DPAB) emerged as a particularly potent, reversible inhibitor of both mouse and human class I ALDH. nih.gov

Kinetic analyses demonstrated that DPAB exhibits a mixed-type inhibition concerning aldehyde substrates and an uncompetitive inhibition with respect to the cofactor NAD+. nih.gov The inhibition constants (Ki) for DPAB were determined to be in the low nanomolar range, significantly more potent than previously reported class I specific inhibitors. nih.gov Further studies on benzyloxybenzaldehyde derivatives as selective inhibitors for ALDH1A3 have underscored the importance of the methoxy linker in binding to the enzyme's active site. mdpi.com For instance, the presence of a methoxy group meta to the aldehyde in one analog resulted in higher remaining ALDH1A3 activity compared to an analog without it, indicating that subtle structural changes significantly impact inhibitory potential. mdpi.com

Table 1: Inhibitory Effect of Benzyloxybenzaldehyde Analogs on ALDH Isoenzymes

| Compound | Remaining ALDH1A1 Activity (%) | Remaining ALDH1A3 Activity (%) | Remaining ALDH3A1 Activity (%) |

|---|---|---|---|

| ABMM-1 | 63 | 21 | 100 |

| ABMM-2 | 96 | 94 | 100 |

| ABMM-15 | 100 | 0.14 | 100 |

| ABMM-16 | 100 | 4.27 | 100 |

| ABMM-18 | 100 | 16 | 100 |

Data sourced from a study on benzyloxybenzaldehyde derivatives tested at a 10 µM concentration. mdpi.com

Kinase Inhibition Assays (e.g., PI3K, DNA-PK) (In Vitro)

The morpholine moiety is a key pharmacophore in the design of kinase inhibitors, particularly for the phosphatidylinositol 3-kinase (PI3K) family and DNA-dependent protein kinase (DNA-PK). A close analog, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (B1609637) (referred to as IC60211), was identified through screening of a small molecule library as an inhibitor of DNA-PK with a half-maximal inhibitory concentration (IC50) of 400 nM. nih.gov

Further modifications of the morpholine scaffold have led to the development of potent and selective inhibitors. Derivatives incorporating a 2-morpholino-substituted-1,3-benzoxazine structure have demonstrated high to moderate inhibitory activity against DNA-PK. nih.gov For example, one such derivative showed a DNA-PK IC50 of 0.28 μM. nih.gov This same compound was also a highly potent inhibitor of several PI3K isoforms, with IC50 values of 0.13 μM for PI3Kα and 0.14 μM for PI3Kβ, highlighting a dual-inhibitory capability. nih.gov The strategic placement of the morpholine ring is crucial for achieving high potency and modulating selectivity between DNA-PK and PI3K. nih.govnih.gov

Table 2: Kinase Inhibition Profile of Selected Morpholine-Containing Analogs

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| IC60211 (2-hydroxy-4-morpholin-4-yl-benzaldehyde) | DNA-PK | 0.40 |

| Compound 27 (2-morpholino-1,3-benzoxazine derivative) | DNA-PK | 0.28 |

| Compound 27 (2-morpholino-1,3-benzoxazine derivative) | PI3Kα | 0.13 |

| Compound 27 (2-morpholino-1,3-benzoxazine derivative) | PI3Kβ | 0.14 |

| Compound 27 (2-morpholino-1,3-benzoxazine derivative) | PI3Kγ | 0.72 |

| Compound 27 (2-morpholino-1,3-benzoxazine derivative) | PI3Kδ | 2.02 |

Data compiled from studies on arylmorpholine and benzoxazine (B1645224) derivatives. nih.govnih.gov

Cholinesterase (AChE, BuChE) and Monoamine Oxidase (MAO) Inhibition (In Vitro)

Derivatives containing the morpholine scaffold have been investigated as inhibitors of enzymes involved in neurotransmitter degradation, namely cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). A study of morpholine-based chalcones revealed that most of the synthesized compounds were potent inhibitors of MAO-B. nih.gov The lead compound in this series, MO1, exhibited MAO-B inhibition in the low nanomolar range with an IC50 value of 0.030 µM. nih.gov Other analogs also showed significant activity, with MO7 having an IC50 of 0.25 µM for MAO-B and 7.1 µM for MAO-A. nih.gov

In addition to MAO inhibition, these compounds displayed moderate inhibitory activity against acetylcholinesterase (AChE). Compound MO5 was the most effective AChE inhibitor in the series, with an IC50 of 6.1 µM. nih.gov These findings suggest that the morpholine framework can be utilized to design dual-acting inhibitors targeting both the cholinergic and monoaminergic systems, which is a therapeutic strategy for neurodegenerative diseases. nih.gov

Table 3: Inhibition of Cholinesterase and Monoamine Oxidase by Morpholine-Based Chalcones

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) |

|---|---|---|---|

| MO1 | >40 | 0.030 | 20.34 |

| MO5 | >40 | 0.58 | 6.1 |

| MO7 | 7.1 | 0.25 | 15.6 |

| MO9 | >40 | 0.94 | 12.01 |

Data from a study on the biochemical investigation of morpholine-based chalcones. nih.gov

Tyrosinase Inhibition (In Vitro)

Benzaldehyde derivatives, particularly those with hydroxyl and methoxy substitutions, are recognized as effective inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. mdpi.combrieflands.com A close analog of the title compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been identified as a potent tyrosinase inhibitor. mdpi.com The inhibitory mechanism of benzaldehyde-type compounds is believed to involve the formation of a Schiff base with a primary amino group within the enzyme's active site. mdpi.com

The position and nature of substituents on the benzaldehyde ring are critical for inhibitory activity. Studies have shown that a 2,4-dihydroxy substitution pattern leads to potent, competitive inhibition of mushroom tyrosinase. brieflands.comresearchgate.net For example, one study found that a benzothiazole (B30560) derivative bearing a 2,4-dihydroxyphenyl moiety (compound 1b) was an exceptionally potent tyrosinase inhibitor with an IC50 of 0.2 µM, which is 55 times more potent than the reference inhibitor, kojic acid. mdpi.com This highlights the significant role of the resorcinol (B1680541) (1,3-dihydroxybenzene) moiety in achieving high-affinity binding to the tyrosinase active site. mdpi.com

Table 4: Tyrosinase Inhibitory Activity of Selected Benzaldehyde Analogs

| Compound | Structure Description | Tyrosinase IC50 (µM) |

|---|---|---|

| Kojic Acid | Reference Inhibitor | 11.0 |

| Compound 1a | 2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole | 20.0 |

| Compound 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 |

| 5-HMT | (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one | Lower than Kojic Acid |

Data compiled from studies on various tyrosinase inhibitors. mdpi.comnih.gov

Antimicrobial Activity Assessments of this compound Derivatives (In Vitro)

The morpholine ring and the substituted benzaldehyde core are both recognized for their contribution to the antimicrobial properties of various synthetic compounds. researchgate.netnih.gov Derivatives of this compound have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

The antibacterial potential of 2-hydroxy-4-methoxybenzaldehyde, a close structural analog, has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov This compound exhibited significant inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Studies on other related structures, such as methoxychalcones, have further supported these findings. For instance, 3'-Methoxychalcone displayed notable activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL. nih.gov Similarly, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with the hydrazone derivatives generally being more active than their parent hydrazides. rsc.org

Table 5: Antibacterial Activity of 2-Hydroxy-4-methoxybenzaldehyde

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 100 | 125 |

| Bacillus subtilis | 80 | 125 |

| Escherichia coli | 200 | 250 |

| Pseudomonas aeruginosa | 300 | 300 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on the antimicrobial activity of the essential oil of Periploca sepium and its main component. nih.gov

Antifungal Efficacy

The antifungal properties of 2-hydroxy-4-methoxybenzaldehyde have also been established, with demonstrated efficacy against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov The Minimum Fungicidal Concentration (MFC) for this compound against C. albicans was recorded at 125 µg/mL. nih.gov The morpholine moiety itself is often incorporated into molecules designed for antifungal activity. researchgate.net Research into methoxychalcones has identified analogs with potent antifungal effects. Notably, 3',4',5'-Trimethoxychalcone was found to be a powerful antifungal agent against Candida krusei, with an MIC of 3.9 μg/mL, a potency eight times greater than the reference drug fluconazole. nih.gov These results indicate that the core structure of methoxy-substituted aromatic compounds, including benzaldehydes and chalcones, is a promising scaffold for the development of new antifungal agents. nih.govnih.gov

Table 6: Antifungal Activity of 2-Hydroxy-4-methoxybenzaldehyde

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 100 | 125 |

| Aspergillus niger | 150 | 200 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data from a study on the antimicrobial activity of the essential oil of Periploca sepium and its main component. nih.gov

Investigation of Biological Mechanisms of Action of this compound and its Analogs

Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no specific studies detailing the biological mechanisms of action for the chemical compound this compound or its direct analogs. While research exists on broader categories of morpholine-containing compounds and their potential therapeutic applications, specific data on the molecular targets, signaling pathways, and structure-mechanism relationships for this particular compound are not available in the reviewed sources.

Elucidation of Specific Molecular Targets and Signaling Pathways

Structure-Mechanism Relationships for Biological Activities

Similarly, there is a lack of published research on the structure-mechanism relationships of this compound and its analogs. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective derivatives. Without experimental data, any discussion on how modifications to the methoxy, morpholine, or benzaldehyde components of the molecule would affect its mechanism of action would be purely speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Methoxy 4 Morpholin 4 Yl Benzaldehyde Analogs

Impact of Substituent Variations on Biological Potency, Selectivity, and Efficacy

The biological activity of 2-Methoxy-4-morpholin-4-yl-benzaldehyde analogs, particularly in the context of kinase inhibition, is highly sensitive to substituent modifications on both the benzaldehyde (B42025) ring and the morpholine (B109124) moiety. While specific SAR studies on this exact benzaldehyde derivative are not extensively published, valuable insights can be drawn from analogs sharing the morpholino-phenyl core, especially from the well-studied class of Phosphoinositide 3-kinase (PI3K) inhibitors.

The morpholine ring is a critical pharmacophore in many kinase inhibitors, contributing to binding affinity and favorable physicochemical properties. SAR studies on PI3K inhibitors, such as ZSTK474, have demonstrated that replacement of the morpholine group can significantly impact inhibitory activity. For instance, substituting one of the morpholine groups in a related bis(morpholino)triazine core with piperazine (B1678402) led to a substantial decrease in PI3Kα and PI3Kδ inhibition. However, N-acetylation of the piperazine analog restored the inhibitory profile, highlighting the sensitivity of this region to structural changes.

Furthermore, replacing the morpholine ring with acyclic, flexible substituents bearing hydroxyl or methoxy (B1213986) groups has been shown to maintain potent PI3K inhibition, suggesting that the oxygen atom of the morpholine is a key interaction point, likely acting as a hydrogen bond acceptor. In contrast, analogs with pendant amino groups exhibited significantly reduced inhibitory activity. This indicates that for the this compound scaffold, modifications to the morpholine ring that preserve or mimic its hydrogen bonding capacity are likely to maintain or enhance biological potency.

Substitutions on the benzaldehyde ring also play a pivotal role in modulating biological activity. The methoxy group at the 2-position influences the electronic properties and conformation of the molecule. Variations at this position, for instance, replacing it with other alkoxy groups of varying sizes, could impact steric interactions within a target binding pocket. Additionally, introducing substituents at other positions on the phenyl ring can affect lipophilicity and electronic distribution, which in turn can influence cell permeability, metabolic stability, and target engagement. QSAR studies on other benzaldehyde derivatives have shown that hydrophobic substituents at the para-position can enhance inhibitory activity against certain enzymes.

The following interactive table summarizes the expected impact of substituent variations on the biological activity of this compound analogs based on findings from related kinase inhibitors.

| Position of Variation | Type of Substituent | Expected Impact on Potency | Expected Impact on Selectivity | Rationale |

| Morpholine Ring | Replacement with Piperazine | Decrease | May alter isoform selectivity | Loss of key oxygen interaction; increased basicity. |

| Morpholine Ring | Replacement with N-acetylpiperazine | Restore or Maintain | May be similar to morpholine | Acetyl group mimics electronic properties of morpholine oxygen. |